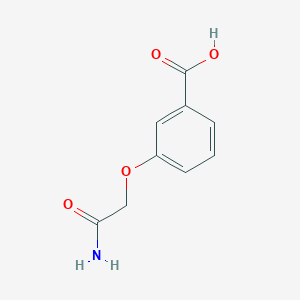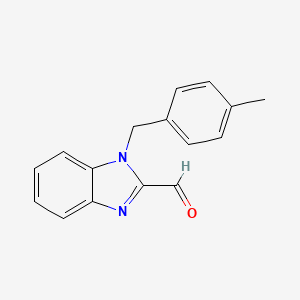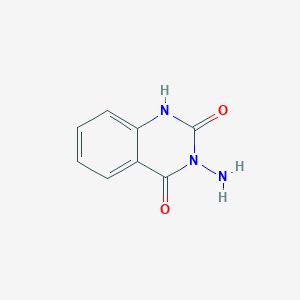
3-(3-Thienyl)pyridine
Vue d'ensemble
Description
3-(3-Thienyl)pyridine (3TP) is a heterocyclic aromatic compound that has been studied extensively due to its unique properties and potential applications in the fields of chemistry and medicine. 3TP has been found to possess strong antioxidant and anti-inflammatory properties, making it a promising candidate for use in various biomedical applications. In addition, 3TP has been found to have potential applications in the synthesis of various organic compounds, and has been used in the development of new materials for drug delivery systems.
Applications De Recherche Scientifique
Luminescent Properties in Platinum Complexes
- Synthesis and Luminescence: 3-(3-Thienyl)pyridine derivatives have been used in synthesizing luminescent platinum complexes. These complexes show significant photoluminescence and electronic absorption spectra, useful in various optical applications (Kozhevnikov et al., 2009).
Antiproliferative Activities
- Cancer Research: Derivatives of this compound have shown antiproliferative activities. These compounds have been investigated for their potential against cancer cell lines, highlighting their relevance in medicinal chemistry and drug discovery (Haverkate et al., 2022).
Dyes and Pigments
- Application as Disperse Dyes: this compound derivatives have been used to create dyes for polyester fibers. These dyes exhibit distinct spectral characteristics and fastness properties, important for textile and related industries (Ho, 2005).
Fluorescence Studies
- Optical Sensing and Drug Delivery: Compounds based on this compound have been incorporated into lipid membranes and nanoliposomes for fluorescence studies. These studies are significant for understanding drug delivery systems and developing optical sensors (Carvalho et al., 2013).
Synthesis of Heterocyclic Compounds
- Development of Novel Compounds: Research has been conducted on the synthesis of new heterocyclic compounds using this compound derivatives. These efforts contribute to expanding the range of chemicals available for various scientific applications (Lucas et al., 2015).
Organic Electronics
- Organic Field-Effect Transistors (OFETs): Conjugated polymers based on this compound have been synthesized for use in OFET applications, demonstrating their potential in the field of organic electronics (Cao et al., 2012).
Electrochromism
- Electrochromic Applications: this compound derivatives have been used to create metallopolymer films exhibiting electrochromism in UV/Vis and Near-IR regions. These applications are crucial for developing advanced materials in displays and sensors (Matsuse et al., 2012).
Mécanisme D'action
Target of Action
Similar compounds such as pyrimidines have been known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Mode of Action
It’s worth noting that related compounds, such as pyrimidines, have been reported to inhibit the expression and activities of certain vital inflammatory mediators, including prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Related compounds like pyrimidines have been reported to impact various biochemical pathways related to inflammation .
Result of Action
Related compounds have been reported to exhibit anti-inflammatory effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-thiophen-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-8(6-10-4-1)9-3-5-11-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCXYANVLWAPNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344236 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21308-81-6 | |
| Record name | 3-(3-Thienyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)







![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)




